Imidazo[1,2-a]pyridin-8-ol hydrochloride
Overview
Description
Imidazo[1,2-a]pyridin-8-ol hydrochloride is a useful research compound. Its molecular formula is C7H7ClN2O and its molecular weight is 170.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- Imidazo[1,2-a]pyridin-8-ol hydrochloride is synthesized through a process involving the condensation of ethyl bromoacetate and chlorinated 2-aminopyridines, followed by treatment with an ion exchange resin and POCl3 (Gudmundsson, Drach, & Townsend, 1997). This method has been utilized for the creation of polychlorinated imidazo[1,2-α]pyridines.
Pharmacological Applications
- The imidazo[1,2-a]pyridine scaffold, including its hydrochloride form, is significant in medicinal chemistry. It has been used in developing enzyme inhibitors, receptor ligands, and anti-infectious agents (Enguehard-Gueiffier & Gueiffier, 2007).
- Additionally, imidazo[1,2-a]pyridine and its derivatives have shown a broad range of applications such as anticancer, antimycobacterial, anticonvulsant, antimicrobial, antiviral, and antidiabetic activities (Deep et al., 2016).
Role in Anticancer Research
- Imidazo[1,2-a]pyridine has been identified as a biologically active moiety with potential as an anticancer agent. Various analogues have been used as lead molecules in clinical trials for cancer treatment (Goel, Luxami, & Paul, 2016).
Antiulcer Properties
- Certain substituted imidazo[1,2-a]pyridines, including its hydrochloride variant, have shown gastric antisecretory and cytoprotective properties. This indicates potential as novel antiulcer agents (Kaminski et al., 1985).
Anticholinesterase Potential
- Imidazo[1,2-a]pyridine-based compounds have shown promise in treating heart and circulatory failures. Some derivatives have been identified as potential acetylcholinesterase (AChE) inhibitors (Kwong et al., 2019).
Synthesis for Diverse Applications
- Synthesis methods for imidazo[1,2-a]pyridines have been developed to enhance biological activity and for pharmaceutical applications. This includes the use of mild reaction conditions and inexpensive catalysts (Ravi & Adimurthy, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-8-ol hydrochloride is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . .
Mode of Action
It’s known that imidazo[1,2-a]pyridine derivatives can act as covalent anticancer agents . They can be utilized as the core backbone for the development of covalent inhibitors .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry , suggesting they may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, are noted .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown submicromolar inhibitory activity against various tumor cell lines .
Action Environment
The compound is noted to be a yellow solid with a storage temperature of 0-5°c , suggesting that temperature could be a factor in its stability.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-8-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O.ClH/c10-6-2-1-4-9-5-3-8-7(6)9;/h1-5,10H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYKPDOMWNWJIRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516001 | |
Record name | Imidazo[1,2-a]pyridin-8-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100592-11-8 | |
Record name | Imidazo[1,2-a]pyridin-8-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10516001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Hydroxyimidazo[1,2-a]pyridine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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